molecular formula C18H19BrClNO3 B2465641 5-bromo-2-chloro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide CAS No. 1396713-90-8

5-bromo-2-chloro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide

Cat. No.: B2465641
CAS No.: 1396713-90-8
M. Wt: 412.71
InChI Key: KNBHQLQNAJBUSB-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide is a complex organic compound that features a benzamide core substituted with bromine, chlorine, and a hydroxy-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide typically involves multi-step organic reactions. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the above reactions are optimized for yield and purity. The use of catalysts and controlled reaction conditions (temperature, pressure, and pH) is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide core.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile building block.

Biology and Medicine

In biological and medicinal research, 5-bromo-2-chloro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide is studied for its potential pharmacological properties. It may act as an inhibitor or modulator of specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target molecule. Pathways involved could include signal transduction or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-bromo-2-chloro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

5-bromo-2-chloro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrClNO3/c1-18(23,10-12-3-6-14(24-2)7-4-12)11-21-17(22)15-9-13(19)5-8-16(15)20/h3-9,23H,10-11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBHQLQNAJBUSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=C(C=CC(=C2)Br)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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